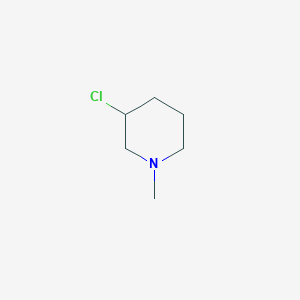

3-Chloro-1-methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISITZDNUGPQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498707 | |

| Record name | 3-Chloro-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22704-36-5 | |

| Record name | 3-Chloro-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-1-methylpiperidine CAS number and molecular formula

An In-depth Technical Guide to 3-Chloro-1-methylpiperidine

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry. Its structure, featuring a piperidine ring functionalized with a reactive chlorine atom and a methyl group on the nitrogen, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, reactivity, applications, analytical characterization, and safety protocols, tailored for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of a chemical are paramount for its effective and safe use in a research or industrial setting. This section outlines the core identifiers and properties of this compound.

Primary Identifiers:

-

CAS Number: 22704-36-5[1]

-

IUPAC Name: this compound

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 162 °C (for 4-chloro isomer) | [4] |

| Density | 1.02 g/cm³ (for 4-chloro isomer) | [4] |

| SMILES | CN1CC(Cl)CCC1 | [1] |

| InChI Key | MYGXGCCFTPKWIH-UHFFFAOYSA-N (for 4-chloro isomer) | [2] |

Note: Some physical data, such as boiling point and density, are reported for the isomeric 4-Chloro-1-methylpiperidine due to a greater availability of data for that specific isomer. These values are expected to be similar but not identical for this compound.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the direct chlorination of the corresponding alcohol, 1-methylpiperidin-3-ol, using a standard chlorinating agent like thionyl chloride (SOCl₂).

Causality in Experimental Design: The choice of thionyl chloride is strategic. It reacts with the hydroxyl group to form a chlorosulfite intermediate. The subsequent intramolecular nucleophilic attack by the chloride ion, released from the thionyl chloride, proceeds with an inversion of stereochemistry (an Sₙ2 mechanism), yielding the desired chlorinated product. Gaseous byproducts (SO₂ and HCl) are formed, which helps to drive the reaction to completion. The use of a suitable solvent like dichloromethane is essential for reagent solubility and reaction temperature control.

Experimental Protocol: Synthesis from 1-Methylpiperidin-3-ol

Materials:

-

1-Methylpiperidin-3-ol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-methylpiperidin-3-ol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate until the effervescence ceases. This neutralizes the excess thionyl chloride and HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless to light yellow liquid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of tertiary amines and alkyl chlorides. A key mechanistic feature is its ability to undergo intramolecular cyclization to form a highly reactive bicyclic aziridinium ion.[5][6] This electrophilic intermediate is susceptible to attack by nucleophiles.

This equilibrium makes 3-chloropiperidines effective alkylating agents, a property that has been explored in the context of developing chemotherapeutics that alkylate DNA.[5][6] The formation of the strained aziridinium ring system is the driving force for its enhanced reactivity compared to a simple acyclic chloroamine.

Sources

- 1. 22704-36-5|this compound|BLD Pharm [bldpharm.com]

- 2. 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 3-Chloro-1-methylpiperidine

The following technical guide is structured to serve as a reference standard for the characterization of 3-Chloro-1-methylpiperidine. It deviates from standard templates to prioritize the "Aziridinium Trap"—a critical physicochemical phenomenon that defines the handling and analysis of this molecule.

Version: 2.1 (Internal/R&D) Compound Class: Nitrogen Mustard Mimic / Piperidine Derivative CAS: 104-16-5 (Free Base) / 5533-73-3 (HCl Salt)[1]

Executive Summary & The "Aziridinium Trap"

As researchers, we often treat this compound merely as a chlorinated intermediate.[1] This is a fundamental error. This molecule is a "chameleon" that exists in a dynamic equilibrium between its stable free-base form and a highly reactive bicyclic aziridinium salt.[1]

The Core Challenge: In polar protic solvents (MeOH, H₂O) or under thermal stress, the nitrogen lone pair performs an intramolecular nucleophilic attack on the C-3 carbon, displacing the chloride. This forms a 1-methyl-1-azoniabicyclo[3.1.0]hexane cation (Aziridinium ion).[1]

-

Impact on Analysis: If your NMR sample is prepared in CD₃OD (Methanol-d4) or allowed to sit in CDCl₃ for extended periods without acid stabilization, your spectra will drift.[1] You will observe a mixture of the piperidine and the bicyclic species.[2]

-

Safety Implication: The aziridinium species is a potent alkylating agent (vesicant).[1] Handle all "pure" samples as if they are active nitrogen mustards.[1]

Mechanism of Instability (Graphviz Visualization)

The following diagram illustrates the intramolecular cyclization that confounds standard analysis.

Figure 1: The dynamic equilibrium between the piperidine structure and the reactive aziridinium salt.

Sample Preparation Protocol

To ensure data integrity and prevent the "Aziridinium shift," follow this strict protocol:

-

Solvent Selection: Use Chloroform-d (CDCl₃) or Benzene-d6 (C₆D₆) .[1]

-

Avoid: Methanol-d4, DMSO-d6 (unless acidified), or Acetone-d6 (can promote polymerization).

-

-

Neutralization: If analyzing the HCl salt, liberate the free base immediately prior to analysis using cold NaHCO₃/DCM extraction.[1]

-

Timeline: Run NMR experiments within 30 minutes of dissolution.

-

Concentration: Maintain concentration < 20 mg/mL to minimize intermolecular quaternary salt formation (dimerization).

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) Key Diagnostic: The Chlorine Isotope Pattern.

Unlike simple amines, the presence of Chlorine provides a definitive "fingerprint" in the molecular ion region.

| Ion Fragment | m/z (approx) | Relative Intensity | Structural Assignment |

| Molecular Ion (M⁺) | 133 / 135 | Weak (<10%) | Parent molecule.[1] Note the 3:1 ratio characteristic of ³⁵Cl/³⁷Cl.[1] |

| [M - Cl]⁺ | 98 | Base Peak (100%) | Loss of Chlorine radical.[1][3] Formation of the stable N-methyl-tetrahydropyridinium ion.[1] |

| [M - CH₃]⁺ | 118 / 120 | Low | Loss of N-methyl group.[1] |

| [C₄H₈N]⁺ | 70 | High | α-cleavage of the piperidine ring.[1] |

Expert Insight: If you observe a peak at m/z 113 (M-HCl), it suggests thermal degradation in the injector port. Lower the injector temperature to < 200°C.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) - Neat Liquid Key Diagnostic: The "Bohlmann Bands" and C-Cl Stretch.[1]

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 2940 - 2780 | C-H Stretch | Bohlmann Bands: Several sharp peaks on the lower energy side of the C-H region (~2700-2800 cm⁻¹).[1] These indicate the N-lone pair is antiperiplanar to adjacent axial C-H bonds (confirms chair conformation). |

| 1460 - 1440 | CH₂ Scissoring | Standard alkane backbone.[1] |

| 1150 - 1050 | C-N Stretch | Characteristic of tertiary amines. |

| 740 - 680 | C-Cl Stretch | Critical ID. Look for a strong, sharp band in this "fingerprint" region.[1] |

| Absent | N-H Stretch | Absence of peak at 3300-3500 cm⁻¹ confirms tertiary amine (no contamination from demethylated precursor).[1] |

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (referenced to 7.26 ppm) Frequency: 400 MHz (1H), 100 MHz (13C)[4]

Proton NMR (¹H NMR)

The spectrum is complex due to the chair conformation and the chirality at C-3.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |

| 3.95 - 4.10 | Multiplet (tt) | 1H | H-3 (Methine) | Deshielded by Chlorine.[1] Multiplicity depends on axial/equatorial orientation (typically axial H, equatorial Cl). |

| 2.85 - 2.95 | Broad Doublet | 1H | H-2eq | Proximity to N and Cl (deshielding zone).[1] |

| 2.60 - 2.75 | Broad Doublet | 1H | H-6eq | Equatorial proton adjacent to Nitrogen.[1] |

| 2.28 | Singlet | 3H | N-CH₃ | Diagnostic: Sharp singlet.[1] If this splits or shifts >2.5 ppm, suspect salt formation.[1] |

| 1.90 - 2.10 | Multiplet | 2H | H-2ax, H-6ax | Axial protons adjacent to Nitrogen (shielded relative to equatorial).[1] |

| 1.50 - 1.80 | Multiplet | 4H | H-4, H-5 | Ring methylene protons.[1] |

Carbon NMR (¹³C NMR)

| Shift (δ ppm) | Assignment | Note |

| 63.5 | C-2 | Most deshielded ring carbon (between N and Cl).[1] |

| 58.2 | C-6 | Adjacent to Nitrogen. |

| 56.5 | C-3 | C-Cl Carbon. Key diagnostic for substitution.[1] |

| 46.2 | N-CH₃ | Methyl carbon.[1] |

| 32.8 | C-4 | Beta to Nitrogen. |

| 23.1 | C-5 | Gamma to Nitrogen.[1] |

Note: Chemical shifts are consensus values derived from substituent additivity rules (Curphy-Morrison) and analogous N-methyl-3-halopiperidine literature.[1]

Analytical Workflow Diagram

The following flowchart outlines the logic for validating the compound's identity and purity.

Figure 2: Step-by-step validation workflow to ensure sample integrity.

References

-

Gottlich, R., et al. (2025).[1] "Bis-3-chloropiperidines: a novel motif for anthelmintic drug design."[1] Royal Society of Chemistry / PMC. [Link]

-

Kim, H. J., et al. (2021).[1] "Synthetic Applications of Aziridinium Ions." Molecules (MDPI). [Link]

-

ChemGuide. (2023).[1] "Fragmentation Patterns in Mass Spectra." [Link]

-

NIST Chemistry WebBook. (2018).[1] "1-Methylpiperidine IR Spectrum." [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-1-methylpiperidine

Introduction: The Significance of the 3-Chloropiperidine Moiety

3-Chloro-1-methylpiperidine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmaceutical agents and research chemicals. Its strategic importance lies in the reactive chlorine atom at the 3-position of the piperidine ring, which allows for facile nucleophilic substitution, and the tertiary amine, which imparts specific physicochemical properties. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a blend of theoretical understanding and practical, field-proven insights for researchers and professionals in drug development. The methodologies discussed herein are presented with a focus on the underlying chemical principles, causality behind experimental choices, and self-validating protocols to ensure scientific integrity.

Pathway 1: Chlorination of 1-Methyl-3-piperidinol

This is one of the most direct and commonly employed methods for the preparation of this compound. The core of this transformation is the substitution of a hydroxyl group with a chlorine atom, typically facilitated by a chlorinating agent such as thionyl chloride (SOCl₂).

Mechanism and Rationale

The reaction between an alcohol and thionyl chloride proceeds through a well-established mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 reaction, leading to the desired chlorinated product, sulfur dioxide, and hydrochloric acid. The choice of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

Experimental Protocol

Materials:

-

1-Methyl-3-piperidinol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Triethylamine (Et₃N)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-3-piperidinol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. Maintain the temperature below 5°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 1-Methyl-3-piperidinol | |

| Reagent | Thionyl chloride | [1] |

| Solvent | Dichloromethane | [1] |

| Typical Yield | 75-85% | [1] |

| Purity | >95% after distillation |

Visualization of the Pathway

Caption: Chlorination of 1-Methyl-3-piperidinol.

Pathway 2: Ring Expansion of 2-(Chloromethyl)-1-methylpyrrolidine

This elegant synthetic route leverages a kinetically controlled ring expansion to form the thermodynamically more stable six-membered piperidine ring from a five-membered pyrrolidine precursor. The reaction proceeds through a strained bicyclic aziridinium ion intermediate.[2][3][4]

Mechanism and Rationale

The nitrogen atom of the pyrrolidine ring acts as an internal nucleophile, displacing the chloride from the adjacent chloromethyl group to form a highly reactive and strained bicyclic aziridinium ion.[4][5] The subsequent nucleophilic attack by a chloride ion can occur at either of the two carbon atoms of the aziridinium ring. Attack at the original chloromethyl carbon would regenerate the starting material, while attack at the carbon atom in the pyrrolidine ring leads to the formation of the more stable six-membered piperidine ring, thus yielding this compound. This pathway is a fascinating example of neighboring group participation.

Experimental Protocol

Materials:

-

2-(Chloromethyl)-1-methylpyrrolidine hydrochloride

-

Water or a suitable polar solvent

-

Sodium hydroxide solution (for neutralization if starting from the hydrochloride salt)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-(chloromethyl)-1-methylpyrrolidine hydrochloride in water.

-

Neutralize the solution with a suitable base, such as sodium hydroxide, to liberate the free amine.

-

Heat the aqueous solution to promote the intramolecular cyclization and ring expansion. The reaction progress can be monitored by GC-MS.

-

After completion, cool the reaction mixture and extract the product with dichloromethane.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound.

-

Further purification can be achieved by vacuum distillation.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-(Chloromethyl)-1-methylpyrrolidine | [2][3] |

| Key Intermediate | Bicyclic aziridinium ion | [4][5] |

| Driving Force | Formation of a thermodynamically more stable six-membered ring | [2][3] |

| Typical Yield | Moderate to high, depending on reaction conditions |

Visualization of the Pathway

Sources

An In-depth Technical Guide to the Thermodynamic and Kinetic Landscape of 3-Chloro-1-methylpiperidine Reactions

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the reactivity of heterocyclic scaffolds is paramount. The piperidine moiety is a cornerstone of numerous pharmaceuticals, and its substituted analogues, such as 3-Chloro-1-methylpiperidine, present a fascinating case study in reaction dynamics. This guide provides an in-depth exploration of the thermodynamic and kinetic profiles of reactions involving this compound, offering both theoretical insights and practical methodologies.

Introduction: The Significance of this compound

This compound is a tertiary amine and a cyclic alkyl halide. This bifunctional nature dictates its reactivity, making it a versatile intermediate in organic synthesis and a molecule of interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in a multitude of bioactive molecules and approved drugs, and understanding the conformational preferences of its derivatives is crucial for drug design.[1][2] The chloro-substituent at the 3-position introduces a reactive center, primarily for nucleophilic substitution and elimination reactions. Its structural similarity to nitrogen mustards suggests a potential for DNA alkylation, a mechanism exploited in certain chemotherapeutics.[3][4][5] A thorough grasp of the thermodynamic and kinetic parameters governing its reactions is therefore essential for predicting its behavior in different chemical environments, designing efficient synthetic routes, and understanding its potential biological activity.

Theoretical Framework: Unraveling Reactivity

The reactions of this compound are governed by the fundamental principles of chemical thermodynamics and kinetics.

Thermodynamic Considerations

Thermodynamics dictates the position of equilibrium and the relative stability of reactants and products. The key parameters are:

-

Enthalpy (ΔH): The change in heat content during a reaction. Exothermic reactions (negative ΔH) are generally more favorable.

-

Entropy (ΔS): The change in disorder or randomness. Reactions that increase the number of molecules or the freedom of motion tend to have a positive ΔS.

-

Gibbs Free Energy (ΔG): The ultimate determinant of reaction spontaneity (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.

For this compound, the conformational energetics of the piperidine ring are also critical. The ring primarily adopts a chair conformation to minimize steric and torsional strain.[1] The substituents on the ring can exist in either axial or equatorial positions, and the equilibrium between these conformers influences the molecule's reactivity.

Kinetic Principles

Kinetics is concerned with the rate of a reaction and the factors that influence it. Key concepts include:

-

Rate Law: An equation that relates the reaction rate to the concentration of reactants.

-

Rate Constant (k): A proportionality constant in the rate law that reflects the intrinsic reactivity of the system.

-

Activation Energy (Ea): The minimum energy required for a reaction to occur.

-

Arrhenius Equation: Relates the rate constant to the activation energy and temperature.

-

Transition State Theory: Describes the formation of a high-energy transition state complex during a reaction. The energy difference between the reactants and the transition state determines the activation energy.[6]

Core Reaction Pathway: The Aziridinium Ion Intermediate

The dominant reaction mechanism for this compound, particularly in the context of nucleophilic substitution, involves the intramolecular formation of a highly reactive bicyclic aziridinium ion.[3][4] This mechanism is analogous to that of nitrogen mustards.

The reaction proceeds in two main steps:

-

Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming a strained, three-membered aziridinium ring. This is typically the rate-determining step.

-

Nucleophilic Attack: The highly electrophilic aziridinium ion is then rapidly attacked by a nucleophile. This attack can occur at either of the two carbon atoms of the aziridinium ring, leading to the formation of substituted piperidine products.

The formation of the aziridinium ion is a key feature that distinguishes the reactivity of 3-chloropiperidines from acyclic chloroamines.

Caption: Reaction mechanism via a bicyclic aziridinium ion.

Thermodynamic and Kinetic Data

While specific thermodynamic and kinetic data for this compound are not extensively reported in readily accessible literature, we can infer its reactivity from studies on analogous compounds and general principles of physical organic chemistry.

| Parameter | Reaction | Expected Value/Trend | Factors Influencing the Value |

| ΔG‡ (Activation Free Energy) | Aziridinium ion formation | Moderately low | Ring strain, solvent polarity |

| k (Rate Constant) | Nucleophilic substitution | Dependent on nucleophile and solvent | Stronger nucleophiles and polar aprotic solvents may increase the rate. |

| ΔH (Enthalpy of Reaction) | Overall substitution | Likely exothermic | Depends on the bond strengths of the C-Cl and C-Nu bonds. |

| ΔS (Entropy of Reaction) | Overall substitution | Can be near zero or slightly negative | Depends on the nature of the nucleophile and solvent organization. |

Factors Influencing Reactivity

Several factors can significantly impact the thermodynamics and kinetics of reactions involving this compound.

Solvent Effects

The choice of solvent is critical.[7][8]

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the departing chloride ion and the aziridinium ion intermediate, potentially accelerating the first step. However, they can also act as nucleophiles in solvolysis reactions.[9][10][11][12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but not anions. This can increase the reactivity of anionic nucleophiles.

-

Nonpolar Solvents (e.g., hexane, toluene): Reactions are generally slower in nonpolar solvents due to the poor stabilization of charged intermediates and transition states.

Nature of the Nucleophile

The strength and concentration of the nucleophile will primarily affect the second step of the reaction (attack on the aziridinium ion). Stronger nucleophiles will react more rapidly.

Temperature

According to the Arrhenius equation, increasing the temperature will increase the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

Experimental Methodologies

Studying the thermodynamics and kinetics of this compound reactions requires a combination of experimental techniques.

Kinetic Studies

The rate of a reaction can be monitored by measuring the change in concentration of a reactant or product over time.[13][14]

Step-by-Step Protocol for a Typical Kinetic Experiment (NMR Spectroscopy):

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CD3CN, D2O).

-

Prepare a stock solution of the nucleophile in the same solvent.

-

Equilibrate both solutions to the desired reaction temperature in a thermostatted bath.

-

-

Reaction Initiation:

-

Rapidly mix the two solutions in an NMR tube.

-

Immediately place the NMR tube in the spectrometer, which is also set to the reaction temperature.

-

-

Data Acquisition:

-

Acquire a series of 1H NMR spectra at regular time intervals.

-

Monitor the disappearance of a characteristic peak of the starting material or the appearance of a characteristic peak of the product.

-

-

Data Analysis:

-

Integrate the relevant peaks in each spectrum to determine the relative concentrations of the species over time.

-

Plot the concentration data versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

-

Caption: Workflow for a kinetic study using NMR spectroscopy.

Thermodynamic Measurements

Thermodynamic parameters can be determined using techniques such as:

-

Isothermal Titration Calorimetry (ITC): Can be used to measure the enthalpy of a reaction directly.

-

Variable Temperature Studies: By determining the rate constant at different temperatures, the activation energy (Ea) can be calculated from an Arrhenius plot (ln(k) vs. 1/T). The enthalpy and entropy of activation can then be determined using the Eyring equation.

Computational Approaches

Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting thermodynamic and kinetic data.[15]

-

Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules. DFT can be used to:

-

Optimize the geometries of reactants, products, and transition states.

-

Calculate the energies of these species to determine reaction enthalpies and activation energies.

-

Simulate vibrational frequencies to calculate entropies and Gibbs free energies.

-

-

Ab Initio Methods: More computationally expensive but often more accurate methods for electronic structure calculations.

These computational approaches can provide valuable insights into the reaction mechanism at a molecular level and can be used to complement and guide experimental studies.[16]

Applications in Drug Development and Synthesis

The knowledge of the thermodynamic and kinetic data of this compound reactions has several practical applications:

-

Rational Synthesis Design: By understanding the factors that control the reaction rate and product distribution, chemists can design more efficient and selective synthetic routes to piperidine-containing target molecules.

-

Prediction of Drug Stability: The kinetic data can be used to predict the stability of drug candidates containing the 3-chloropiperidine motif under different physiological conditions.

-

Understanding Drug-Target Interactions: If the reactivity of the 3-chloropiperidine moiety is part of the drug's mechanism of action (e.g., covalent inhibition of a protein), the kinetic data is crucial for understanding the drug's potency and duration of action.

Conclusion

This compound is a molecule with a rich and complex reactivity profile, dominated by the formation of a bicyclic aziridinium ion intermediate. While a comprehensive set of quantitative thermodynamic and kinetic data remains to be fully elucidated in the literature, a strong theoretical framework exists to predict its behavior. Through a combination of modern experimental techniques, such as NMR kinetics and calorimetry, and powerful computational methods, a deeper understanding of the factors governing its reactions can be achieved. This knowledge is invaluable for advancing the fields of organic synthesis and drug discovery.

References

- Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture...

- Influence of piperidine ring on stability and reactivity of piperine.

- A Comparative Guide to the Conformational Analysis of Piperidine Deriv

- Secondary 3‐Chloropiperidines: Powerful Alkyl

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (Source: ncbi.nlm.nih.gov)

- 17.7: Experimental methods of chemical kinetics. (Source: chem.libretexts.org)

- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (Source: pubs.acs.org)

- Experimental Techniques to Study Organic Chemistry Mechanisms. (Source: kozlowski.sas.upenn.edu)

- Conformation of piperidine and of derivatives with additional ring hetero

- Piperidine synthesis. (Source: organic-chemistry.org)

- Reaction Kinetics. (Source: vallance.chem.ox.ac.uk)

- Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. (Source: jlupub.ub.uni-giessen.de)

- Kinetics of reactions in heterocycles. Part XIII. Substituted N-methylpyridinium and N-methylquinolinium salts with piperidine in water and in ethanol. (Source: pubs.rsc.org)

- Experimental and theoretical methods in kinetic studies of heterogeneously catalyzed reactions. (Source: pubmed.ncbi.nlm.nih.gov)

- Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and...

- Solvolysis Reactions | Overview, Types & Mechanisms. (Source: study.com)

- Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. (Source: edoc.ub.uni-muenchen.de)

- Solvolysis. (Source: en.wikipedia.org)

- Give the substitution products expected from solvolysis of each compound by heating in ethanol. (a) (b). (Source: pearson.com)

- 7.6: The SN1 Reaction. (Source: chem.libretexts.org)

- 3-Chloromethyl-1-methylpiperidine 98 66496-82-0. (Source: sigmaaldrich.com)

- Chlorine-Atom Transfer Reactions between Chloramine (0Chloramide) and Piperidine: Kinetic Reactivity and Characterization in a Raschig Medium. (Source: repositum.tuwien.

- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (Source: ajgreenchem.com)

- Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. (Source: dspace.mit.edu)

- Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions.

- Organic Chemistry: Solvolysis Reactions (SN1 and E1 Practice Problems!). (Source: youtube.com)

- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (Source: ajgreenchem.com)

- Solvolysis Reactions With Stereochemistry - SN1 Mechanism. (Source: youtube.com)

- Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K. (Source: mdpi.com)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. study.com [study.com]

- 10. Solvolysis - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Experimental and theoretical methods in kinetic studies of heterogeneously catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling, Storage, and Emergency Management of 3-Chloro-1-methylpiperidine

Authored for Drug Development and Research Professionals

This document provides a comprehensive technical overview of the essential safety protocols for 3-Chloro-1-methylpiperidine. As a Senior Application Scientist, the objective is not merely to list procedures but to provide a framework of understanding, enabling researchers to build a robust culture of safety grounded in scientific principles. The guidance herein is synthesized from established safety data for closely related chemical analogs, given the limited specific public data for this exact compound. It is imperative that this guide supplements, but does not replace, a thorough, substance-specific risk assessment conducted by institutional environmental health and safety (EHS) professionals prior to any handling.

Section 1: Hazard Identification and Toxicological Profile

This compound, a substituted heterocyclic amine, must be handled with the assumption that it possesses significant health hazards. This assumption is based on the toxicological profiles of analogous structures such as other chlorinated piperidines and N-methylated amines. The primary hazards are associated with its potential corrosivity, irritancy, and toxicity upon exposure.

The causality behind these hazards lies in the molecule's reactivity. The tertiary amine group imparts basicity, while the alkyl chloride moiety can be reactive. This combination can lead to severe irritation or chemical burns upon contact with biological tissues.

Table 1: Extrapolated Physicochemical and Hazard Data | Property | Value / Information | Source | | :--- | :--- | :--- | | Molecular Formula | C₆H₁₂ClN |[1] | | Molecular Weight | 133.62 g/mol |[1] | | Appearance | Assumed to be a powder or liquid | | | GHS Pictograms |

| Extrapolated from[1] | | Signal Word | Danger | Extrapolated from[1] | | Hazard Statements | H314: Causes severe skin burns and eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Extrapolated from[1][2] | | Precautionary Stmts. | P261, P264, P271, P280, P302+P352, P305+P351+P338 |[3] | | Likely Target Organs | Respiratory system, Skin, Eyes | |Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The primary layer is engineering controls, which are designed to contain the hazard at the source. The secondary, but equally vital, layer is the correct and consistent use of Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The principle of containment dictates that all handling of this compound must occur in a controlled environment to minimize inhalation and fugitive emissions.

-

Chemical Fume Hood: All weighing, transferring, and reaction workups must be conducted inside a properly functioning chemical fume hood.[4] This is non-negotiable. The hood's airflow provides the primary barrier, pulling vapors and aerosols away from the operator's breathing zone.

-

Ventilation: The laboratory must be well-ventilated to handle any potential fugitive emissions.[3]

-

Emergency Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[3] Their locations should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is not a checklist exercise; it is a deliberate choice of materials and equipment designed to protect against the specific hazards of the chemical.

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Component | Specification | Rationale and Causality |

|---|---|---|

| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[4] | The piperidine structure can be dermally absorbed. Double-gloving provides a robust barrier and minimizes risk if the outer glove is breached.[4] Always inspect gloves for integrity before use and remove them using the proper technique to avoid skin contact.[3] |

| Eye & Face Protection | Tightly fitting safety goggles with side shields AND a full-face shield.[5][6] | Protects against splashes and airborne particles. A face shield is mandatory when there is a significant splash potential, as this compound is expected to cause severe eye damage.[2][6] |

| Body Protection | A chemical-resistant lab coat or gown, fully fastened, with tight-fitting cuffs.[4] | Protects skin and personal clothing from contamination. Low-permeability fabric is essential.[4] |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for powders) or a full-face respirator with organic vapor cartridges for liquids or high concentrations.[5] | Prevents inhalation of irritating and potentially toxic dust or vapors. The specific type should be determined by a formal risk assessment. |

Protocol: PPE Donning and Doffing Workflow

A disciplined sequence for putting on and removing PPE is crucial to prevent cross-contamination.

Caption: Sequential workflow for donning and doffing PPE to minimize contamination.

Section 3: Safe Handling and Operational Protocols

Safe handling is a dynamic process that begins before the chemical container is opened and ends after the waste is properly disposed of.

Core Handling Principles

-

Designate an Area: All work with this compound should occur in a designated area within a fume hood to prevent the spread of contamination.[4]

-

Avoid Aerosolization: Handle the substance in a manner that minimizes the formation of dust and aerosols.[4]

-

Grounding: For liquid transfers, use grounding and bonding to prevent static discharge, which could be an ignition source if the compound is flammable.[7][8]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling, even if gloves were worn.[9]

-

Transport: When moving the chemical outside the fume hood, use a secondary, sealed, and chemically resistant container.

Caption: A systematic workflow for the safe handling of hazardous chemicals.

Section 4: Storage and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

Table 3: Storage and Incompatibility Requirements

| Parameter | Requirement | Rationale |

|---|---|---|

| Location | Store in a cool, dry, and well-ventilated area.[9][10] | Prevents degradation and pressure buildup. |

| Container | Keep container tightly closed and sealed.[8] | Prevents release of vapors and contamination. |

| Atmosphere | Consider storage under an inert atmosphere (e.g., Argon, Nitrogen).[11] | Protects against degradation from air and moisture. |

| Segregation | Store locked up and segregated from incompatible materials.[3][12] | Prevents accidental mixing and hazardous reactions. |

| Incompatibles | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[7][9] | Violent reactions can occur, leading to heat generation and release of toxic fumes. |

Section 5: Emergency Procedures: Spills and First Aid

Preparedness is paramount. All personnel must be trained on these procedures before working with the compound.

Spill Response

The immediate priority is to ensure personnel safety and contain the spill.

-

Evacuate & Alert: Immediately evacuate the affected area and alert nearby personnel and the lab supervisor.[13]

-

Assess: From a safe distance, assess the size of the spill. Do not attempt to clean a large spill without specialized training and equipment.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don the full recommended PPE, including respiratory protection.[5]

-

Containment: For a small, manageable spill, contain the material with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[13] Do not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste disposal.[5][7]

-

Decontaminate: Clean the spill area thoroughly.

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[13]

Caption: Decision and action flow for chemical spill response.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always seek professional medical attention after any exposure.[13]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][9] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in a suitable, sealed, and clearly labeled container.

-

Disposal: Arrange for disposal through a licensed chemical waste disposal contractor.[13] Do not discharge to sewer systems.[5] Contaminated packaging must be disposed of in the same manner as the product itself.

References

- PPG. (n.d.). SAFETY DATA SHEET.

- Enamine. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 3-Chloromethyl-1-methylpiperidine hydrochloride 98.

- ECHEMI. (n.d.). 3-Chloro-1-ethylpiperidine SDS, 2167-11-5 Safety Data Sheets.

- MilliporeSigma. (2025, April 30). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2015, July 02). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

- Cayman Chemical. (2026, January 13). Safety Data Sheet.

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.

- Benchchem. (n.d.). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.

- LookChem. (n.d.). Cas 5570-77-4,4-Chloro-N-methylpiperidine.

- PubChem. (n.d.). 4-chloro-N-methylpiperidine.

- Fisher Scientific. (2023, September 22). 4-Chloro-1-methylpiperidine hydrochloride - SAFETY DATA SHEET.

Sources

- 1. 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. enamine.enamine.net [enamine.enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. americanchemistry.com [americanchemistry.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ie [fishersci.ie]

- 11. lookchem.com [lookchem.com]

- 12. fishersci.com [fishersci.com]

- 13. buyat.ppg.com [buyat.ppg.com]

Commercial availability and suppliers of 3-Chloro-1-methylpiperidine

Title: Commercial Availability, Synthesis, and Technical Handling of 3-Chloro-1-methylpiperidine Subtitle: A Strategic Guide for Drug Development and Organic Synthesis Professionals

Part 1: Executive Summary & Strategic Analysis

This compound (CAS: 22704-36-5 ) is a specialized nitrogen mustard analogue and a critical electrophilic intermediate in the synthesis of piperidine-based pharmaceuticals. Unlike its more stable isomer, 4-chloro-1-methylpiperidine, the 3-chloro variant possesses a unique reactivity profile driven by the formation of a highly strained bicyclic aziridinium ion .

The Commercial Reality: "Make vs. Buy" Researchers must recognize that this compound is rarely available off-the-shelf in its free-base form due to rapid self-alkylation and polymerization. Commercial supply is almost exclusively restricted to the hydrochloride salt or requires custom synthesis.

-

Availability Status: Low / Allocations Only.

-

Primary Form: Hydrochloride Salt (Stable).

-

Key Risk: Confusion with 4-Chloro-1-methylpiperidine (Common) or 3-(Chloromethyl)-1-methylpiperidine (Distinct structural isomer).

Part 2: Chemical Identity & Reactivity Profile

Understanding the instability of this compound is prerequisite to successful procurement and handling.

The Aziridinium Mechanism

Upon neutralization of the HCl salt, the free amine nitrogen lone pair attacks the

Figure 1: The reactivity pathway of this compound.[1] Note the critical transition to the reactive aziridinium ion upon free-basing.

Critical Isomer Distinction Table

Suppliers often mislabel or conflate these isomers. Use this table to verify Certificates of Analysis (CoA).

| Feature | This compound (Target) | 4-Chloro-1-methylpiperidine (Common Impurity) | 3-(Chloromethyl)-1-methylpiperidine |

| CAS (Free Base) | 22704-36-5 | 5570-77-4 | 52694-50-5 |

| CAS (HCl Salt) | Rarely indexed (Verify via structure) | 5382-23-0 | 66496-82-0 |

| Reactivity | Forms [3.1.0] Aziridinium (High Strain) | Stable or forms [2.2.2] system (Low Strain) | Forms [3.1.0] Aziridinium (Exocyclic) |

| Availability | Scarce / Custom Synthesis | High / Bulk | Moderate |

Part 3: Commercial Availability & Supply Chain

Due to the stability issues described above, major catalog houses (Sigma, Fisher) often list this item as "Discontinued" or "Inquire."

Verified Supplier Landscape

-

Primary Source: BLD Pharm (Catalog No. BD159247). Often listed, but stock fluctuates.

-

Secondary Source: Enamine (Building Blocks). Likely requires lead time for synthesis.

-

Custom Synthesis: Companies like Chem-Impex or Combi-Blocks may synthesize on demand.

Procurement Strategy

-

Request the HCl Salt: Never request the free base for shipping.

-

Verify Structure: Demand a 1H-NMR spectrum. The C3-methine proton in the 3-chloro isomer is distinct from the C4-methine in the 4-chloro isomer.

-

Cold Chain: Shipment on dry ice is recommended even for the salt to prevent degradation.

Part 4: Technical Protocol – Synthesis & Handling

If commercial supply is unavailable, the synthesis from 1-methyl-3-piperidinol is the industry standard. This protocol ensures the isolation of the stable hydrochloride salt.

Synthesis of this compound HCl

Objective: Convert 1-methyl-3-piperidinol to the chloride while preventing aziridinium formation during workup.

Materials:

-

1-Methyl-3-piperidinol (CAS: 3554-74-3)

-

Thionyl Chloride (

) -

Dichloromethane (DCM) or Chloroform (

) -

Diethyl Ether (

)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (87 mmol) of 1-methyl-3-piperidinol in 100 mL of anhydrous DCM in a round-bottom flask under

atmosphere. Cool to 0°C.[2] -

Chlorination: Add thionyl chloride (12.4 g, 104 mmol, 1.2 eq) dropwise over 30 minutes. Maintain temperature < 5°C to control exotherm.

-

Reflux: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 2–3 hours. The solution will turn cloudy as the HCl salt precipitates or forms an oil.

-

Isolation (Critical):

-

Do not neutralize.

-

Evaporate the solvent and excess

under reduced pressure (rotary evaporator) to obtain a semi-solid residue.

-

-

Purification: Triturate the residue with anhydrous Diethyl Ether (

) to induce crystallization. Filter the white solid under inert gas. -

Storage: Store the hydrochloride salt at -20°C under Argon.

Quality Control (QC) & Validation

Self-Validating Test: To confirm you have the 3-chloro isomer and not the rearranged 3-hydroxy or 4-chloro product:

-

1H NMR (D2O): Look for the C3-H signal. In the 3-chloro isomer, this proton typically appears as a multiplet around 4.2–4.5 ppm .

-

Aziridinium Test: Dissolve a small sample in dilute

and immediately extract into

Part 5: Safety & Regulatory Compliance

WARNING: this compound is a vesicant mimic .

-

Toxicity: It shares structural homology with nitrogen mustards. It can alkylate DNA and proteins.

-

Handling: Use double nitrile gloves. Work exclusively in a fume hood.

-

Decontamination: Neutralize spills with 10% aqueous sodium thiosulfate (nucleophilic quench of the aziridinium ion) followed by dilute acetic acid.

Figure 2: Decontamination workflow for nitrogen mustard analogues.

References

-

Sigma-Aldrich. Product Specification: 4-Chloro-1-methylpiperidine hydrochloride (Isomer Comparison). Merck KGaA. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329776774: 3-Chloropiperidine derivatives.Link

-

BLD Pharm. Product Catalog: this compound (CAS 22704-36-5).[1]Link

-

Jubilant Ingrevia. Safety Data Sheet: Methylpiperidine Derivatives.Link

-

Carraro, C., et al. (2019). "Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines."[3] ResearchGate. Link

Sources

Methodological & Application

Synthesis of novel heterocyclic compounds from 3-Chloro-1-methylpiperidine

Application Note: Strategic Synthesis of Heterocycles via 3-Chloro-1-methylpiperidine

Executive Summary

This compound (3-CMP) is a versatile yet deceptive electrophile used in the synthesis of phenothiazine antipsychotics (e.g., Mepazine), antihistamines, and novel anticholinergic agents. Unlike simple alkyl halides, 3-CMP possesses a basic nitrogen atom

This guide provides a validated framework for navigating these competing pathways to synthesize N-heterocyclic scaffolds with high regiocontrol.

Critical Safety Directive (Vesicant Warning)

Risk Level: CRITICAL Hazard: this compound is a nitrogen mustard analog . It acts as a powerful vesicant (blistering agent) and alkylator.

-

Skin/Eye Contact: Causes severe, delayed burns and permanent tissue damage.

-

Inhalation: Destructive to mucous membranes.

-

Handling: All procedures must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) and full face-shield protection are mandatory.

-

Decontamination: Quench spills with 5% aqueous sodium thiosulfate or dilute ammonia to neutralize the alkylating potential.

Mechanistic Insight: The Aziridinium Paradox

To optimize yield, one must understand that 3-CMP does not always react via a simple backside attack. The nitrogen lone pair can displace the chloride intramolecularly, forming a bicyclic 1-methyl-1-azabicyclo[3.1.0]hexane cation (Aziridinium).

-

Path A (Direct

): Occurs with strong nucleophiles in polar aprotic solvents. Results in inversion of configuration at C3. -

Path B (Aziridinium): Occurs in protic or non-polar solvents. The nucleophile can attack either carbon of the aziridinium ring, leading to a mixture of 3-substituted piperidines (retention) and 2-substituted methylpyrrolidines (ring contraction).

-

Path C (Elimination): The dominant side-reaction.[1] The basicity of the nucleophile often triggers E2 elimination, yielding 1-methyl-1,2,3,6-tetrahydropyridine.

Diagram 1: Reaction Pathways & Competitive Dynamics

Caption: Kinetic competition between direct substitution (green), elimination (grey), and aziridinium-mediated rearrangement (orange).[1]

Application Protocol: Synthesis of Phenothiazine Derivatives

This protocol describes the synthesis of a Mepazine-like scaffold, coupling 3-CMP with Phenothiazine. This represents a challenging N-alkylation requiring strict control of basicity to prevent elimination.

Reagents & Materials

-

Substrate: Phenothiazine (1.0 eq)

-

Electrophile: this compound HCl (1.2 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (2.5 eq)

-

Solvent: Anhydrous Toluene (Primary) and DMF (Catalytic/Co-solvent)

-

Catalyst: 18-Crown-6 (Optional, 0.05 eq - enhances nucleophilicity)

Step-by-Step Methodology

1. Free Base Preparation (In-Situ)

-

Rationale: The HCl salt is stable but non-reactive. We liberate the free amine in situ to minimize handling of the volatile, vesicant free base.

-

Action: Suspend this compound HCl in Toluene. Add 1.1 eq of dilute NaOH at 0°C. Separate the organic layer, dry over

, and filter directly into the dropping funnel. Do not concentrate to dryness.

2. Anion Formation

-

Action: In a 3-neck RBF under Argon, charge NaH (washed with hexane to remove oil). Add anhydrous Toluene.

-

Action: Add Phenothiazine solution (in Toluene) dropwise at room temperature.

-

Observation: Evolution of

gas. The solution will turn dark red/orange (phenothiazine anion). -

Critical Control: Heat to reflux for 30 mins to ensure complete deprotonation. Incomplete deprotonation leads to low yields.

3. Coupling Reaction (The "Inverse Addition")

-

Rationale: To favor

over E2, keep the concentration of the base (phenothiazine anion) high relative to the electrophile, or maintain lower temperatures if solubility permits. -

Action: Add the 3-CMP free base solution (from Step 1) dropwise to the refluxing anion solution over 45 minutes.

-

Condition: Reflux for 6–8 hours.

-

Monitor: TLC (9:1 DCM:MeOH). Look for the disappearance of Phenothiazine (

) and appearance of product (

4. Workup & Purification

-

Quench: Cool to 0°C. Carefully add water to destroy excess NaH.

-

Extraction: Extract with Ethyl Acetate (3x).

-

Acid Wash (Purification Trick): Extract the organic layer with 1M HCl. The basic product moves to the aqueous phase; unreacted Phenothiazine remains in the organic layer.

-

Recovery: Basify the aqueous layer (pH 10) with NaOH. Extract back into DCM.

-

Salt Formation: Treat the DCM layer with ethereal HCl to precipitate the target compound as a hydrochloride salt.

Data Analysis & Quality Control

Table 1: Troubleshooting Reaction Outcomes

| Observation | Probable Cause | Corrective Action |

| High yield of Alkene (Tetrahydropyridine) | Base concentration too high or Temp too high. | Switch base to |

| Isomer Contamination (Pyrrolidine deriv.) | Aziridinium pathway active. | Increase solvent polarity (use DMF/Toluene mix) to stabilize the |

| No Reaction | Incomplete deprotonation of nucleophile. | Use stronger base (NaNH2) or ensure anhydrous conditions (NaH dies in wet solvent). |

Validation: NMR Interpretation

To confirm the structure and rule out the rearranged pyrrolidine isomer:

-

1H NMR (CDCl3): Look for the N-Methyl singlet.

-

Piperidine Product:

2.2 – 2.3 ppm. -

Pyrrolidine Isomer: Often shifted slightly downfield.

-

-

Diagnostic Signal: The methine proton at C3 (chiral center). In the piperidine ring, this appears as a multiplet around

2.8–3.0 ppm. If ring contraction occurred, the side chain methylene protons exhibit distinct splitting patterns.

Workflow Visualization

Diagram 2: Synthetic Workflow for Mepazine Analog

Caption: Operational sequence for the alkylation of phenothiazine, highlighting the critical purification via acid-base extraction.

References

-

Sigma-Aldrich. Safety Data Sheet: 3-Chloromethyl-1-methylpiperidine hydrochloride.[2] (Accessed 2023).[3][4][5][6]

-

Kirchner, M., et al. (2025).[7] "Bis-3-chloropiperidines: a novel motif for anthelmintic drug design." RSC Advances / NIH. (Discussion of 3-chloropiperidine reactivity and aziridinium formation).

-

Göttlich, R., et al. "Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents."[8] Justus Liebig University Giessen. (Mechanism of alkylation via bicyclic intermediates).

-

Shejul, P. B., et al. (2009). "Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine derivatives." International Journal of PharmTech Research. (Comparative alkylation methods).

-

Khan Academy / LibreTexts. "Elimination vs. Substitution: Tertiary and Secondary Halides." (General mechanistic principles applied to secondary halides).

Sources

- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 2. 3-氯甲基-1-甲基哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.ie [fishersci.ie]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. Piperidine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

Troubleshooting & Optimization

How to improve the yield of 3-Chloro-1-methylpiperidine reactions

Subject: Optimization of 3-Chloro-1-methylpiperidine Synthesis & Isolation Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary

The synthesis of This compound (and its hydrochloride salt) is deceptively simple. While it appears to be a standard substitution of a hydroxyl group with a chloride, the reaction is plagued by a "hidden" mechanism: the aziridinium ion rearrangement .

Low yields in this reaction are rarely due to lack of conversion. They are almost always caused by:

-

Regiochemical Scrambling: Loss of product to the isomeric impurity 2-chloromethyl-1-methylpyrrolidine .

-

Degradation: The free base is unstable and self-alkylates (dimerizes) rapidly.

This guide moves beyond standard recipes to address the kinetic and thermodynamic controls required to lock in the desired 6-membered ring and isolate it safely.

Module 1: The Root Cause (The Aziridinium Trap)

To improve yield, you must understand how the molecule fights you. The reaction does not proceed via a simple

The Mechanism of Failure

When the hydroxyl group is activated (e.g., by Thionyl Chloride), the nitrogen lone pair attacks the C3 position before the chloride can. This forms a bicyclic 1-methyl-1-azoniabicyclo[3.1.0]hexane (an aziridinium ion).

The chloride ion can then attack this intermediate at two positions:

-

Path A (Desired): Attack at C3 opens the ring back to the Piperidine (6-membered ring).

-

Path B (Impurity): Attack at C2 opens the ring to the Pyrrolidine (5-membered ring).

If you do not control the reaction conditions, you will obtain a mixture, significantly lowering the yield of the desired pharmacophore.

Figure 1: The bifurcation of the reaction pathway via the aziridinium intermediate. Controlling this ratio is the key to yield improvement.

Module 2: Optimized Synthesis Protocol

Goal: Maximize the thermodynamic product (Piperidine) and minimize degradation.

Reagent Selection

-

Chlorinating Agent: Thionyl Chloride (

) is preferred over -

Solvent: Chloroform (

) or 1,2-Dichloroethane (DCE) .-

Why? Higher boiling points allow for thermal equilibration. The piperidine ring is generally the thermodynamic product. Heating converts the kinetic pyrrolidine impurity back into the aziridinium ion, eventually settling into the more stable piperidine form.

-

Step-by-Step Protocol

-

Salt Formation (Pre-step):

-

Crucial: Do not react the free base alcohol directly if possible. Convert 3-hydroxy-1-methylpiperidine to its HCl salt first.

-

Reason: Protonating the nitrogen suppresses the lone pair, delaying the formation of the aziridinium ion until the activation is complete.

-

-

The Reaction:

-

Suspend the starting material (HCl salt) in dry Chloroform.

-

Add

(1.5 equivalents) dropwise at 0–5°C. -

The Heat Ramp: Once addition is complete, allow to warm to room temperature, then reflux for 2–4 hours.

-

Technical Insight: The reflux is mandatory. It provides the energy required to reverse the formation of the pyrrolidine impurity and drive the equilibrium toward the desired 3-chloropiperidine.

-

-

Quenching & Isolation (The Danger Zone):

-

Evaporate solvent and excess

under vacuum. -

Do NOT neutralize to free base unless absolutely necessary for a subsequent step. The free base is unstable.

-

Recrystallize the residue (crude HCl salt) from Ethanol/Acetone or Isopropanol .

-

Module 3: Troubleshooting & FAQs

Q1: My product turns into a brown tar during workup. What happened?

Diagnosis: You likely isolated the free base .

Explanation: this compound free base is an autocatalytic time bomb. The nitrogen of one molecule attacks the C-Cl bond of another, forming quaternary ammonium dimers and polymers.

Solution: Always handle and store the compound as the Hydrochloride (HCl) salt . If you must use the free base, generate it in situ at low temperature (

Q2: NMR shows a split of peaks (approx. 80:20 ratio). Is this the impurity?

Diagnosis: Yes, this is likely the Pyrrolidine vs. Piperidine ratio. Troubleshooting:

-

Check your reaction temperature.[1][2][3][4] If you ran it at Room Temp (RT), you likely trapped the kinetic product (Pyrrolidine).

-

Fix: Return the mixture to reflux in

or DCE for an additional 2 hours to drive the thermodynamic equilibrium toward the piperidine.

Q3: The yield is low after recrystallization.

Diagnosis: Hygroscopicity or "Oiling Out." Solution:

-

The HCl salt is extremely hygroscopic. Ensure all solvents are dry.

-

If the salt oils out, triturate with dry Diethyl Ether or Hexane to induce crystallization.

Module 4: Comparative Data & Stability

| Feature | This compound (Desired) | 2-Chloromethyl-1-methylpyrrolidine (Impurity) |

| Ring Size | 6-Membered | 5-Membered |

| Formation Control | Thermodynamic (Favored by Heat) | Kinetic (Favored by Low Temp) |

| Stability (Free Base) | Low (Polymerizes) | Low (Polymerizes) |

| Stability (HCl Salt) | High (Stable solid) | High (Stable solid) |

| Detection |

Module 5: Workflow Visualization

Figure 2: Optimized workflow emphasizing the reflux step for thermodynamic control and acidic isolation for stability.

References

-

Mechanism of Aziridinium Rearrangement

- Title: Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isol

- Source: Dissert

-

Link:

-

Synthesis & Stability of 3-Chloropiperidines

-

Title: Secondary 3‐Chloropiperidines: Powerful Alkylating Agents.[5]

- Source: Chemistry – A European Journal (via PMC).

-

Link:

-

-

Chemical Safety & Handling

- Title: 3-Chloromethyl-1-methylpiperidine Hydrochloride Safety D

-

Source: Sigma-Aldrich.

-

Link:

-

Regioselectivity in Chlorination

- Title: Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines.

- Source: Beilstein Journal of Organic Chemistry.

-

Link:

Sources

Technical Support Center: Purification of 3-Chloro-1-methylpiperidine

Welcome to the technical support center for the purification of 3-Chloro-1-methylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is based on established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.

I. Understanding the Impurity Profile

FAQ: What are the common impurities in this compound?

The impurity profile of this compound can vary depending on the synthetic route employed. However, common impurities often include:

-

Starting Materials: Unreacted precursors from the synthesis process.

-

By-products of Chlorination: Over-chlorinated or isomerized piperidine derivatives. For instance, the synthesis of 3-chloropiperidines can sometimes yield other chlorinated isomers.

-

Solvent Residues: Residual solvents used during the reaction and initial work-up steps.

-

Decomposition Products: this compound can be susceptible to degradation, particularly in the presence of moisture or at elevated temperatures, potentially forming N-methylpiperidine and other related substances. The hydrochloride salt is generally more stable.[1][2]

-

Piperidine: This can be a genotoxic impurity and its presence needs to be carefully controlled.[3][]

A thorough understanding of the synthetic pathway is crucial for anticipating the likely impurities. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities.[5][6][7]

II. Purification Methodologies: A Troubleshooting Guide

The choice of purification method depends on the nature of the impurities and the desired final purity of the this compound.

A. Distillation

Distillation is a primary method for purifying liquid this compound by separating it from non-volatile impurities and other volatile components with different boiling points.

Troubleshooting Distillation

Q1: My distilled this compound is still showing significant impurities by GC analysis. What could be the issue?

-

Inefficient Fractionation: A simple distillation setup may not be sufficient to separate impurities with boiling points close to that of the product.

-

Solution: Employ fractional distillation using a column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates and enhance separation efficiency.

-

-

Thermal Decomposition: Heating the distillation flask too strongly or for an extended period can lead to the decomposition of this compound.[1]

-

Contamination from Apparatus: Ensure all glassware is scrupulously clean and dry to prevent the introduction of contaminants.

dot

Caption: Troubleshooting common issues in the distillation of this compound.

Experimental Protocol: Vacuum Distillation of this compound

-

Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Drying: The crude this compound should be thoroughly dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and filtered prior to distillation.[9]

-

Distillation:

-

Place the crude product in the distillation flask with a magnetic stir bar for smooth boiling.

-

Gradually apply vacuum and then gently heat the flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point under the applied pressure. For example, a boiling point of 30-32°C at 0.08-0.12 mmHg has been reported for a similar compound.[8]

-

-

Collection: Collect the purified product in a pre-weighed receiving flask cooled in an ice bath to minimize loss of the volatile product.

B. Recrystallization (for the Hydrochloride Salt)

For solid forms, such as this compound hydrochloride, recrystallization is an effective purification technique.[10]

Troubleshooting Recrystallization

Q2: I am having trouble getting crystals to form from my supersaturated solution.

-

Solution is Not Supersaturated Enough: The concentration of the compound may be too low.

-

Solution: Gently evaporate some of the solvent to increase the concentration.

-

-

Lack of Nucleation Sites: Spontaneous nucleation may be slow.

-

Solution:

-

Seeding: Add a small crystal of the pure compound to induce crystallization.

-

Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

-

-

-

Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small, impure crystals.

-

Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.[11]

-

Q3: The recrystallized product is colored, even though the starting material was only slightly colored.

-

Colored Impurities Present: The recrystallization solvent may not have been effective at leaving colored impurities in the solution.

-

Solution: Before cooling the hot, saturated solution, add a small amount of activated charcoal to adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.[11]

-

Experimental Protocol: Recrystallization of this compound Hydrochloride

-

Solvent Selection: Determine a suitable solvent or solvent system. An ideal single solvent will dissolve the compound when hot but not when cold.[11] For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second, and the two solvents must be miscible.[11]

-

Dissolution: In a flask, add the crude hydrochloride salt and a minimal amount of the hot primary solvent to achieve complete dissolution.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

-

Crystallization:

-

Single Solvent: Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Two-Solvent: Add the second solvent (the "anti-solvent") dropwise to the hot filtrate until the solution becomes cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and allow the solution to cool slowly.

-

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[11]

C. Column Chromatography

Column chromatography is a versatile technique for separating this compound from impurities with different polarities.[12]

Troubleshooting Column Chromatography

Q4: The separation of my compound from an impurity is poor, resulting in overlapping fractions.

-

Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the components.

-

Solution: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (a difference in Rf values of at least 0.2) between the desired compound and the impurity.

-

-

Column Overloading: Too much sample was loaded onto the column.

-

Solution: Use a larger column or load a smaller amount of the crude product.

-

-

Improper Column Packing: Channels or cracks in the stationary phase can lead to poor separation.

-

Solution: Ensure the column is packed uniformly without any air bubbles.

-

dot

Sources

- 1. fishersci.com [fishersci.com]

- 2. 4-Chloro-1-methylpiperidine hydrochloride Manufacturers, SDS [mubychem.com]

- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. biopharminternational.com [biopharminternational.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]

- 11. Home Page [chem.ualberta.ca]

- 12. Bot Verification [rasayanjournal.co.in]

Managing hygroscopic nature of 3-Chloro-1-methylpiperidine hydrochloride

Ticket #: 5943-36-2-HYG Subject: Technical Guide: Handling & Stabilization of 3-Chloro-1-methylpiperidine Hydrochloride Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges with This compound hydrochloride (CAS: 5943-36-2) . While nominally a stable salt, this compound exhibits significant hygroscopicity.[1] The absorption of atmospheric moisture is not merely a physical nuisance; it triggers a chemical cascade leading to the formation of a reactive aziridinium ion , followed by irreversible hydrolysis.

This guide provides a self-validating workflow to manage this risk, ensuring stoichiometric accuracy and operator safety.

Part 1: The Mechanic of Failure (Why Moisture Matters)

To handle this compound, you must understand why it degrades. Unlike simple inorganic salts, the degradation here is driven by the Geminal Dialkyl Effect and intramolecular nucleophilic attack.

The Degradation Pathway

In the dry HCl salt form, the nitrogen lone pair is protonated (

-